4'-Bromo-2'-chloro-5'-fluorophenacyl chloride
Overview
Description
4’-Bromo-2’-chloro-5’-fluorophenacyl chloride is an organic compound that belongs to the class of phenacyl chlorides It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenacyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-2’-chloro-5’-fluorophenacyl chloride typically involves the halogenation of phenacyl chloride derivatives. One common method is the bromination of 2’-chloro-5’-fluorophenacyl chloride using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 4’-Bromo-2’-chloro-5’-fluorophenacyl chloride may involve a multi-step process that includes the preparation of intermediate compounds followed by halogenation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-2’-chloro-5’-fluorophenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenacyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4’-Bromo-2’-chloro-5’-fluorophenacyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Bromo-2’-chloro-5’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but lacks the fluorine atom.
2-Chloro-4-fluoroacetophenone: Similar but lacks the bromine atom.
4-Fluorophenacyl chloride: Similar but lacks both bromine and chlorine atoms.
Uniqueness
4’-Bromo-2’-chloro-5’-fluorophenacyl chloride is unique due to the presence of three different halogen atoms, which imparts distinct reactivity and properties compared to other phenacyl chlorides. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring specific chemical functionalities.
Properties
IUPAC Name |
1-(4-bromo-2-chloro-5-fluorophenyl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl2FO/c9-5-2-6(11)4(1-7(5)12)8(13)3-10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSLDTGHSZEOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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